molecular formula C12H14N2O3S B13358229 2-(Cyclopropylamino)-2-oxoethyl 2-(methylthio)nicotinate

2-(Cyclopropylamino)-2-oxoethyl 2-(methylthio)nicotinate

Katalognummer: B13358229
Molekulargewicht: 266.32 g/mol
InChI-Schlüssel: AGEUAEGWXUNHSN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Cyclopropylamino)-2-oxoethyl 2-(methylthio)nicotinate is a complex organic compound that belongs to the class of nicotinic acid derivatives

Vorbereitungsmethoden

The synthesis of 2-(Cyclopropylamino)-2-oxoethyl 2-(methylthio)nicotinate typically involves multiple steps, starting with the preparation of the nicotinic acid derivative. The synthetic route may include the following steps:

    Formation of Nicotinic Acid Derivative:

    Cyclopropylamine Addition: The next step involves the reaction of the nicotinic acid derivative with cyclopropylamine under controlled conditions to form the cyclopropylamino group.

    Oxidation and Esterification: The final steps include oxidation to introduce the oxo group and esterification to form the final compound, this compound.

Analyse Chemischer Reaktionen

2-(Cyclopropylamino)-2-oxoethyl 2-(methylthio)nicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.

    Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and alcohol.

Wissenschaftliche Forschungsanwendungen

2-(Cyclopropylamino)-2-oxoethyl 2-(methylthio)nicotinate has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 2-(Cyclopropylamino)-2-oxoethyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

2-(Cyclopropylamino)-2-oxoethyl 2-(methylthio)nicotinate can be compared with other similar compounds, such as:

    2-(Methylthio)nicotinic Acid: A precursor in the synthesis of the target compound, known for its biological activities.

    Cyclopropylamine Derivatives: Compounds containing the cyclopropylamino group, studied for their diverse biological activities.

    Nicotinic Acid Derivatives: A broad class of compounds with various biological and chemical properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C12H14N2O3S

Molekulargewicht

266.32 g/mol

IUPAC-Name

[2-(cyclopropylamino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate

InChI

InChI=1S/C12H14N2O3S/c1-18-11-9(3-2-6-13-11)12(16)17-7-10(15)14-8-4-5-8/h2-3,6,8H,4-5,7H2,1H3,(H,14,15)

InChI-Schlüssel

AGEUAEGWXUNHSN-UHFFFAOYSA-N

Kanonische SMILES

CSC1=C(C=CC=N1)C(=O)OCC(=O)NC2CC2

Löslichkeit

>39.9 [ug/mL] (The mean of the results at pH 7.4)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.